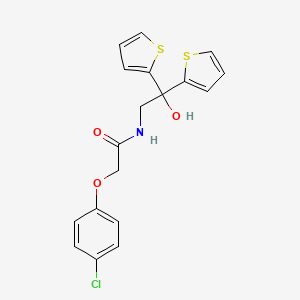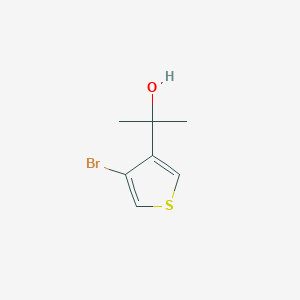![molecular formula C11H13F3N2O2 B2856083 4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol CAS No. 2309541-23-7](/img/structure/B2856083.png)
4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxolan-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol typically involves the use of palladium-catalyzed amination reactions. For instance, 2-bromo-5-(trifluoromethyl)pyridine can be reacted with corresponding aromatic amines in the presence of a palladium catalyst such as Pd(dba)2/BINAP . The reaction conditions often include the use of solvents like DMF and temperatures around 80°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed amination reactions. This would require optimization of reaction conditions to ensure high yields and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and oxolan derivatives. Examples include:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 4-(Trifluoromethyl)pyridin-2-ol
Uniqueness
What sets 4-{Methyl[5-(trifluoromethyl)pyridin-2-yl]amino}oxolan-3-ol apart is its combination of a trifluoromethyl group with an oxolan-3-ol moiety, which imparts unique chemical and physical properties. This combination enhances its potential for diverse applications in various scientific fields.
特性
IUPAC Name |
4-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(8-5-18-6-9(8)17)10-3-2-7(4-15-10)11(12,13)14/h2-4,8-9,17H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYWQDIWVTHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)

![2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2856008.png)


![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)
![6-(3-fluoro-4-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)
![N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2856023.png)
